Cyanine7 alkyne

説明

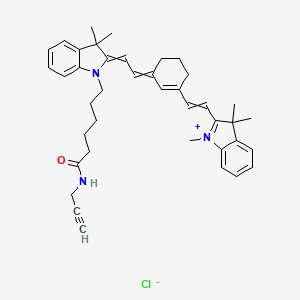

Structure

3D Structure of Parent

特性

CAS番号 |

1954687-62-7 |

|---|---|

分子式 |

C40H48ClN3O |

分子量 |

622.29 |

IUPAC名 |

6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C40H47N3O.ClH/c1-7-27-41-38(44)22-9-8-14-28-43-35-21-13-11-19-33(35)40(4,5)37(43)26-24-31-17-15-16-30(29-31)23-25-36-39(2,3)32-18-10-12-20-34(32)42(36)6;/h1,10-13,18-21,23-26,29H,8-9,14-17,22,27-28H2,2-6H3;1H |

InChIキー |

YTVUOGKCIKICCK-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCC#C)(C)C)CCC3)C)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cyanine7 alkyne, Cyanine 7 alkyne |

製品の起源 |

United States |

Foundational & Exploratory

High-Fidelity NIR Imaging: A Technical Guide to Cyanine7 Alkyne

Topic: Cyanine7 Alkyne Excitation and Emission Spectra Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The shift toward Near-Infrared (NIR) imaging represents a critical evolution in bio-optical research, driven by the need for deeper tissue penetration and reduced background autofluorescence. Cyanine7 (Cy7) alkyne stands at the intersection of this optical utility and chemoselective precision. This guide dissects the photophysical properties of Cy7 alkyne and provides a rigorous, field-validated framework for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As Senior Application Scientists, we recognize that spectral data alone is insufficient. Success depends on mastering the chemical interface—specifically, managing the hydrophobicity of the cyanine scaffold and mitigating copper-induced oxidative degradation during conjugation.

Part 1: Photophysical Profile

The utility of Cyanine7 lies in its spectral isolation. Operating in the 750–780 nm window, it avoids the "spectral congestion" of the visible range (GFP/RFP/FITC channels) and minimizes absorption by hemoglobin and water.

Spectral Specifications

The following data represents the consensus photophysical baseline for this compound in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers.

| Parameter | Value | Unit | Notes |

| Excitation Maximum ( | 750 | nm | ± 3 nm depending on solvent polarity. |

| Emission Maximum ( | 773 | nm | Near-Infrared (NIR-I window). |

| Extinction Coefficient ( | ~199,000 | High absorptivity enables low-concentration detection. | |

| Quantum Yield ( | 0.28 – 0.30 | - | Measured in ethanol/PBS; sensitive to aggregation. |

| Stokes Shift | 23 | nm | Narrow shift requires precise filter sets to avoid crosstalk. |

| Solubility | Low (Aqueous) | - | Requires organic co-solvent (DMSO/DMF) or sulfonated variants. |

Solvatochromic Behavior & Aggregation

Expert Insight: Cyanine dyes are polymethine chains that are highly susceptible to Van der Waals stacking in aqueous environments.

-

H-Aggregation: In pure aqueous buffers (PBS), non-sulfonated Cy7 alkyne often forms non-fluorescent H-aggregates. This manifests as a new absorption peak blue-shifted to ~600–650 nm and a dramatic loss of fluorescence.

-

Mitigation: Always dissolve the neat dye in an organic solvent (DMSO or DMF) before introducing it to the aqueous reaction buffer. Maintain at least 5–10% organic co-solvent during the labeling reaction if the protein/peptide tolerates it.

Part 2: The Chemical Biology Interface (CuAAC)

The "alkyne" handle on Cy7 is typically a terminal alkyne, designed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this reaction is kinetically favorable, the combination of Copper (Cu) and Cyanine dyes presents a stability paradox.

The Stability Paradox

Cyanine7 is sensitive to oxidative degradation. The standard CuAAC catalyst system (CuSO

-

Risk: Free Cu(I) can degrade the polymethine chain of Cy7, bleaching the fluorophore before conjugation is complete.

-

Solution: You must use a stabilizing ligand. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the gold standard here. It chelates Cu(I), blocking ROS generation while maintaining catalytic activity.[1]

Diagram: Optimized CuAAC Workflow

The following diagram illustrates the protected catalytic cycle required to label a biomolecule with Cy7 Alkyne without degrading the fluorophore.

Caption: Figure 1. The THPTA-protected CuAAC workflow ensures Cy7 stability by chelating Copper (I) and preventing ROS-mediated polymethine degradation.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for labeling 1 mg of an Azide-functionalized protein. It incorporates checkpoints to validate the integrity of the dye.

Materials

-

Cy7 Alkyne Stock: 10 mM in anhydrous DMSO.

-

CuSO

Solution: 20 mM in water. -

Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).

-

Reaction Buffer: PBS (pH 7.4). Avoid buffers with chelators (EDTA) or primary amines (Tris) if possible, though CuAAC tolerates Tris better than NHS-ester chemistry.

Step-by-Step Methodology

1. Catalyst Pre-Complexation (The "Protective" Step)

-

Why: Mixing Copper and Ligand before adding to the reaction prevents transient high concentrations of free copper that damage proteins/dyes.

-

Action: In a microtube, mix CuSO

and THPTA at a 1:5 molar ratio.

2. Reaction Assembly

-

Target: Dissolve Azide-protein in PBS to ~1–5 mg/mL.

-

Dye Addition: Add Cy7 Alkyne (1.5 – 2.0 molar equivalents relative to protein).

-

Validation Check: Ensure the final DMSO concentration is <10% to prevent protein denaturation, but >5% to keep Cy7 soluble.

-

-

Catalyst Addition: Add the pre-complexed Cu-THPTA mixture (final conc. ~0.5 mM Cu).

3. Initiation

-

Action: Add Sodium Ascorbate (final conc. 5 mM).

-

Incubation: Flush headspace with N

(optional but recommended for Cy7 stability) and cap. Incubate for 30–60 minutes at Room Temperature in the dark .

4. Quenching & Purification

-

Action: Add EDTA (10 mM final) to chelate copper and stop the reaction.

-

Purification: Use a desalting column (e.g., PD-10 or Zeba Spin) or dialysis to remove unreacted dye. Cy7 is "sticky"; ensure the column is pre-equilibrated with PBS.

Part 4: Troubleshooting & Optimization Logic

When spectral signal is low or absent, follow this logic tree to diagnose the failure mode.

Caption: Figure 2. Diagnostic logic for troubleshooting Cy7 labeling failures. Distinguishes between aggregation (spectral shift) and degradation (signal loss).

References

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (Seminal work on THPTA ligand usage).

-

Antibodies.com. Cyanine 7 Alkyne Datasheet (A270182).[4] Retrieved from [Link][4]

Sources

An In-Depth Technical Guide to Cy7 Alkyne: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of Cy7 alkyne, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. We will delve into its core physicochemical properties, with a particular focus on its molecular weight and chemical structure. Furthermore, this document will provide field-proven insights into its application in bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering a detailed, step-by-step experimental protocol for the labeling of proteins. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically robust resource for the effective use of Cy7 alkyne in their experimental workflows.

Introduction to Cy7 Alkyne: A Near-Infrared Workhorse

Cyanine 7 (Cy7) alkyne is a fluorescent dye belonging to the cyanine family, characterized by a long polymethine chain that dictates its absorption and emission properties in the near-infrared spectrum (typically around 750 nm and 780 nm, respectively). This spectral range is highly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for a high signal-to-noise ratio. The incorporation of a terminal alkyne group (–C≡CH) bestows upon Cy7 the ability to participate in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction enables the covalent and highly specific attachment of Cy7 to biomolecules bearing an azide functional group, facilitating their fluorescent labeling for a myriad of applications.

The utility of Cy7 alkyne spans a wide range of research areas, including:

-

Fluorescence Microscopy: Enabling the visualization and tracking of labeled proteins, nucleic acids, and other biomolecules within cells and tissues.

-

In Vivo Imaging: Its NIR properties allow for deep tissue penetration, making it suitable for non-invasive imaging in small animal models.

-

Flow Cytometry: Quantifying and sorting cells based on the presence of a Cy7-labeled target.

-

Proteomics and Genomics: Facilitating the detection and analysis of proteins and nucleic acids in complex biological samples.

Physicochemical Properties of Cy7 Alkyne

The precise properties of Cy7 alkyne can vary slightly depending on the counter-ion and any modifications to the core structure (e.g., sulfonation for increased water solubility). Below is a summary of the key physicochemical properties for a common form of Cy7 alkyne.

Chemical Structure and Molecular Weight

The core structure of Cy7 alkyne consists of two indole rings linked by a heptamethine chain, with an alkyne-containing linker attached to one of the indole nitrogens.

Chemical Formula: C₄₀H₄₈ClN₃O[1][2][3]

Molecular Weight: 622.28 g/mol [1][2][3]

Below is a two-dimensional representation of the chemical structure of a representative Cy7 alkyne chloride salt.

Figure 1. Chemical structure of Cy7 alkyne chloride.

Spectroscopic Properties and Other Key Data

A summary of the essential quantitative data for Cy7 alkyne is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₄₈ClN₃O | [1][2][3] |

| Molecular Weight | 622.28 g/mol | [1][2][3] |

| Excitation Maximum (λ_max,abs_) | ~750 nm | [3] |

| Emission Maximum (λ_max,em_) | ~773 nm | [3] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | [3] |

| Solubility | Good in DMSO and DMF | [3] |

| Appearance | Green powder | [3] |

Experimental Protocol: Protein Labeling with Cy7 Alkyne via CuAAC

This section provides a detailed, step-by-step protocol for the covalent labeling of an azide-modified protein with Cy7 alkyne using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.

Rationale and Workflow Overview

The CuAAC reaction facilitates the formation of a stable triazole linkage between the terminal alkyne of Cy7 and an azide group on the target protein. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent such as sodium ascorbate. A copper-chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and enhancing the reaction efficiency in aqueous buffers. The overall workflow involves reaction setup, incubation, and purification of the labeled protein, followed by characterization.

Caption: Workflow for protein labeling with Cy7 alkyne via CuAAC.

Materials and Reagents

-

Azide-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

-

Cy7 alkyne

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Deionized water

-

Purification system (e.g., size exclusion chromatography column, dialysis tubing)

-

Spectrophotometer

-

SDS-PAGE system

-

Mass spectrometer (optional)

Step-by-Step Methodology

1. Preparation of Stock Solutions:

-

Cy7 Alkyne (10 mM): Dissolve a precisely weighed amount of Cy7 alkyne in anhydrous DMSO. For example, dissolve 0.62 mg of Cy7 alkyne (MW = 622.28 g/mol ) in 100 µL of DMSO. Store protected from light at -20°C. Rationale: DMSO is an excellent solvent for Cy7 alkyne and is miscible with aqueous reaction buffers.

-

Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

-

THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at room temperature. Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, preventing its disproportionation and precipitation, and protecting the protein from oxidative damage.

-

Sodium Ascorbate (200 mM): Dissolve 39.6 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use. Rationale: Sodium ascorbate is readily oxidized by air, and its reducing capacity diminishes over time.

2. CuAAC Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-modified protein solution (e.g., 100 µL of a 2 mg/mL solution)

-

Deionized water or reaction buffer to a final volume of ~180 µL.

-

Catalyst Premix: In a separate tube, mix equal volumes of the 100 mM CuSO₄ and 100 mM THPTA stock solutions (e.g., 5 µL of each). Add 10 µL of this premix to the protein solution. Mix gently by pipetting. Rationale: Premixing the copper and ligand allows for the formation of the Cu(I)-THPTA complex, which is the active catalyst.

-

Cy7 alkyne stock solution (e.g., 5-10 µL of 10 mM stock for a 5-10 molar excess over the protein). The optimal molar ratio should be determined empirically. Mix gently.

-

-

Initiate the reaction by adding 10 µL of the freshly prepared 200 mM sodium ascorbate solution. The final reaction volume will be approximately 200 µL.

-

Gently mix the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. Rationale: The reaction is typically complete within this timeframe at room temperature. Protecting from light prevents photobleaching of the Cy7 dye.

3. Purification of the Cy7-Labeled Protein:

-

To remove unreacted Cy7 alkyne and other small-molecule reagents, purify the reaction mixture using size exclusion chromatography (SEC) or dialysis.

-

Size Exclusion Chromatography (Recommended): Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller molecules will be retained.[4] Rationale: SEC provides a rapid and efficient method for separating the labeled protein from small molecule contaminants.

-

Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer at 4°C with several buffer changes over 24-48 hours. Rationale: Dialysis is a simple but slower method for removing small molecules.

4. Characterization of the Cy7-Protein Conjugate:

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[5]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A₇₅₀).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein_ Where:

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy7, this is approximately 0.05.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration: Dye Concentration (M) = A₇₅₀ / ε_dye_ Where ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (~199,000 M⁻¹cm⁻¹).

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

-

-

SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy7. This will confirm that the fluorescence is associated with the protein band.

-

Mass Spectrometry (Optional): For a more precise characterization, the molecular weight of the labeled protein can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The increase in mass will correspond to the number of conjugated Cy7 alkyne molecules.[6][7][8][9]

Safety and Handling

Cyanine dyes, including Cy7 alkyne, should be handled with care in a laboratory setting.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of the powder and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store Cy7 alkyne at -20°C, protected from light and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Cy7 alkyne is a powerful tool for the fluorescent labeling of biomolecules in the near-infrared spectrum. Its utility in click chemistry provides a robust and specific method for bioconjugation. By understanding its chemical and physical properties and following a well-defined experimental protocol, researchers can effectively utilize Cy7 alkyne to advance their studies in a wide range of biological and biomedical applications. The detailed protocol provided in this guide offers a solid foundation for achieving successful and reproducible labeling of proteins for downstream analysis.

References

-

AxisPharm. (n.d.). Cyanine7 alkyne. Retrieved from [Link]

-

PapersFlow. (2026, February 6). Protein Labeling with Click Chemistry Research Guide. Retrieved from [Link]

- Thiel, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 333-341.

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

-

FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

-

Cytiva. (n.d.). Protein characterization using size exclusion chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). A) CuAAC between terminal thioalkynes and Cy7‐N3. Cy7=Cyanine7 dye. Retrieved from [Link]

- Trinkle-Mulcahy, L., et al. (2008). Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes. The Journal of cell biology, 183(2), 223–239.

- Theiss, K., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.

-

Monterey AgResources. (n.d.). MATERIAL SAFETY DATA SHEET - MARK-IT RED. Retrieved from [Link]

-

Waters Corporation. (2015, July 10). LC/MS Bioanalysis of Proteins via Surrogate Peptide Approach. YouTube. Retrieved from [Link]

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

-

PubChem. (n.d.). Cy7 dye. Retrieved from [Link]

-

Chromatography Today. (n.d.). Accelerating ADC Development with Mass Spectrometry. Retrieved from [Link]

-

Antibodies.com. (n.d.). Cyanine 7 alkyne (A270182). Retrieved from [Link]

- Beck, A., et al. (2015). Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion. mAbs, 7(1), 70-83.

-

Waters Corporation. (n.d.). Analysis of Proteins by Size-Exclusion Chromatography Coupled with Mass Spectrometry Under Non-Denaturing Conditions. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]

- 4. goldbio.com [goldbio.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

A Comprehensive Technical Guide to the Solubility of Cyanine7 Alkyne: DMSO vs. Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanine7 (Cy7) alkyne is a near-infrared (NIR) fluorescent probe indispensable for modern bioconjugation techniques, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry.[1][2] Its utility in labeling proteins, antibodies, and oligonucleotides for in vivo imaging and other advanced applications is well-established.[3][] However, the successful application of this powerful tool is fundamentally dictated by its solubility characteristics. This guide provides an in-depth analysis of Cy7 alkyne's solubility, contrasting its exceptional performance in dimethyl sulfoxide (DMSO) with the significant challenges encountered in aqueous environments. We will explore the physicochemical principles governing its solubility, present field-proven protocols for its handling and use, and offer expert insights into avoiding common pitfalls such as aggregation and precipitation, ensuring reproducible and reliable experimental outcomes.

Chapter 1: Understanding the Molecule: The Physicochemical Basis of Cyanine7 Alkyne Solubility

The solubility behavior of a molecule is intrinsically linked to its structure. Cy7 alkyne's architecture, characterized by two heterocyclic rings joined by a long polymethine chain, is the primary determinant of its interaction with different solvents.[5][6]

The core structure of Cyanine7 consists of a delocalized positive charge shared between two nitrogen atoms across a conjugated system. This large, planar, and predominantly non-polar surface area fosters strong van der Waals interactions and is inherently hydrophobic.[7] While the terminal alkyne group provides the reactive handle for bioconjugation, it does little to counteract the molecule's overall hydrophobicity.

According to the principle of "like dissolves like," solvents are most effective when their polarity matches that of the solute. The largely non-polar nature of the Cy7 alkyne molecule dictates its poor solubility in highly polar solvents like water and its excellent solubility in organic solvents such as DMSO.[8]

Caption: Workflow for preparing Cy7 alkyne stock solution in DMSO.

Step-by-Step Methodology:

-

Preparation: Allow the vial of solid Cy7 alkyne to equilibrate to room temperature before opening to prevent moisture condensation.

-

Reconstitution: Add the calculated volume of anhydrous, high-purity DMSO (labeling grade) directly to the vial to create a stock solution, typically at a concentration of 10 mM. [9][10]A reconstitution calculator can be used for convenience. [11]3. Dissolution: Vortex the solution vigorously for several minutes until the solid dye is completely dissolved. The solution should be a clear, dark green/blue color with no visible particulate matter.

-

Aliquoting and Storage: To prevent repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Store these aliquots at -20°C (or -80°C for longer-term storage), protected from light and moisture. [12]

Protocol 3.2: Utilizing Cy7 Alkyne in Aqueous Bioconjugation (Click Chemistry Example)

This protocol outlines the critical steps for introducing the DMSO-based dye stock into an aqueous reaction mixture for bioconjugation.

Rationale: The key to preventing precipitation is to ensure the dye is never exposed to a purely aqueous environment. By adding the DMSO stock to a buffered solution that may already contain a small amount of co-solvent, the dye remains solvated as it is diluted. [13][10]

Caption: Workflow for aqueous bioconjugation with Cy7 alkyne.

Step-by-Step Methodology:

-

Prepare Aqueous Phase: In a reaction tube, combine your azide-modified biomolecule, the reaction buffer (e.g., PBS), and other aqueous components of the Click Chemistry reaction (e.g., copper catalyst, ligand). [2][14]2. Thaw Dye: Remove a single aliquot of the Cy7 alkyne DMSO stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.

-

Add Dye to Reaction: While gently vortexing or rapidly pipetting the aqueous reaction mixture, add the required volume of the Cy7 alkyne stock solution. This is a critical step. Adding the dye to a well-mixed solution prevents localized high concentrations of the dye from crashing out of solution.

-

Final Co-solvent Concentration: Ensure the final concentration of DMSO in the reaction mixture is sufficient to maintain dye solubility but does not compromise the function of the biomolecule. A final concentration of 5-20% DMSO is a common and effective range. [13]5. Incubation: Proceed with the reaction incubation as required by your specific protocol, keeping the mixture protected from light.

-

Purification: Following the reaction, remove unreacted dye and other reagents using an appropriate method, such as size exclusion chromatography or dialysis.

Chapter 4: Troubleshooting and Advanced Considerations

Common Pitfall #1: Dye Precipitation in Aqueous Buffers

-

Cause: This almost always results from either adding the DMSO stock to the aqueous buffer without sufficient mixing or exceeding the dye's solubility limit at a given final DMSO concentration.

-

Self-Validating Solution: A properly prepared reaction mixture should remain a clear, colored solution. Any visible precipitate or cloudiness indicates a failed reaction setup. Always add the dye stock to a vortexing solution. If precipitation occurs, the experiment should be repeated with a higher final percentage of DMSO or a lower dye concentration.

Common Pitfall #2: Low or No Fluorescence in the Final Conjugate

-

Cause: If the conjugation chemistry is confirmed to be efficient, a lack of fluorescence often points to dye aggregation. H-aggregation quenches fluorescence. [15]* Self-Validating Solution: The monomeric, active form of Cy7 has a characteristic absorbance maximum (~750 nm). [16]Aggregation causes a blue-shift in this peak. [15]A simple absorbance spectrum of the reaction mixture (before purification) can diagnose aggregation issues. If the peak is shifted, troubleshooting should focus on improving dye solubility (e.g., increasing DMSO concentration).

Advanced Topic: When to Choose a Water-Soluble Alternative For applications that are intolerant of organic solvents or require very high dye concentrations in aqueous media, a non-sulfonated Cy7 alkyne may not be the optimal choice. In these cases, researchers should consider:

-

Sulfonated Cyanine Dyes: These derivatives contain one or more sulfonic acid groups, which dramatically enhance water solubility and reduce aggregation, often eliminating the need for DMSO entirely. [13][17]* Sterically Shielded Dyes: Novel designs that incorporate bulky groups to physically prevent the dye molecules from aggregating have shown remarkable improvements in aqueous solubility and quantum yield. [15]

Conclusion

This compound is a premier NIR dye for bioconjugation, but its effective use is predicated on a thorough understanding of its solubility. The molecule's inherent hydrophobicity makes it practically insoluble in water, leading to performance-destroying aggregation. DMSO is the required and optimal solvent for preparing stable, concentrated stock solutions. For subsequent use in aqueous bioconjugation reactions, a carefully controlled protocol where the DMSO stock is diluted into a well-mixed reaction buffer is mandatory. By following the validated protocols and understanding the physicochemical principles outlined in this guide, researchers can confidently harness the full potential of this compound, ensuring the generation of high-quality, reliably fluorescent conjugates for their research and development needs.

References

-

Alfa Chemistry. (n.d.). Solvent Soluble Cyanine Dyes. Alfa Chemistry Materials.

-

Cayman Chemical. (n.d.). Cy7 Product Information.

-

AxisPharm. (n.d.). This compound.

-

ChemicalBook. (n.d.). This compound.

-

MedchemExpress. (n.d.). CY7 (Sulfo-Cyanine7) Fluorescent Dye.

-

Zheng, Q., et al. (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. PubMed Central.

-

Lumiprobe. (n.d.). Cyanine7.5 alkyne.

-

Biomol.com. (n.d.). Cyanine 7 alkyne [equivalent to Cy7(R) alkyne]. AAT Bioquest.

-

AAT Bioquest. (n.d.). Cyanine 7 alkyne [equivalent to Cy7® alkyne].

-

Tocris Bioscience. (n.d.). Cyanine Dyes (Cy Dyes).

-

Lumiprobe. (n.d.). This compound.

-

Lumiprobe. (n.d.). Click Chemistry Labeling of Oligonucleotides and DNA.

-

Lumiprobe. (n.d.). Cyanine dyes.

-

Chibisov, A. K., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C.

-

Lumiprobe. (n.d.). DMSO (dimethyl sulfoxide), labeling grade.

-

Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry.

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).

-

Creative Diagnostics. (n.d.). Cyanine Dyes.

-

de la Torre, G., et al. (2022). Theoretical Models, Preparation, Characterization and Applications of Cyanine J-Aggregates: A Minireview. PMC - NIH.

-

ResearchGate. (2021). What are good fluorescent molecules to use in DMSO?.

-

American Journal of Undergraduate Research. (2004). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study.

-

Yaseen, M. A., et al. (2017). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. PubMed Central.

-

BOC Sciences. (n.d.). Click Chemistry Reagents.

-

Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry.

-

MDPI. (2018). Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides.

-

STEMCELL Technologies. (n.d.). Dyes and Stains.

-

American Journal of Undergraduate Research. (2005). SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS.

-

D. K. Mandock, et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. NIH.

-

BroadPharm. (n.d.). Click Chemistry Protocols.

-

Lumiprobe. (n.d.). Introduction to click chemistry.

-

AAT Bioquest. (n.d.). Cyanine 7 monosuccinimidyl ester [equivalent to Cy7® NHS ester].

-

Herz, A. H. (1995). Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. Imaging Science and Technology.

-

Ersoy, G., et al. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Crimson Publishers.

-

Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction.

-

BOC Sciences. (n.d.). Fluorescent Dye Conjugation Guide.

Sources

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine 7 alkyne [equivalent to Cy7(R) alkyne] | AAT Bioquest | Biomol.com [biomol.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. Cyanine Dyes (Cy Dyes) | Fluorescent Dyes | Tocris Bioscience [tocris.com]

- 7. imaging.org [imaging.org]

- 8. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lumiprobe.com [lumiprobe.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

A Senior Application Scientist's Guide to Cy7 Alkyne: Leveraging Near-Infrared Fluorescence for Advanced Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Cy7 alkyne, a near-infrared (NIR) fluorescent probe, focusing on its photophysical properties, its utility in covalent labeling via click chemistry, and practical considerations for its application in research and development. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.

The Strategic Advantage of the Near-Infrared (NIR) Window

In the realm of biological imaging, the choice of fluorophore is paramount. The near-infrared (NIR) spectrum, typically considered to be between 700 and 1700 nm, offers significant advantages over the visible spectrum. Biological tissues have lower absorption and scattering of light in this window, which translates to two critical experimental benefits:

-

Deep Tissue Penetration: NIR light can penetrate tissues more deeply, enabling the visualization of processes in complex biological systems and even in whole-body small animal imaging.[1]

-

Reduced Autofluorescence: Biological molecules such as hemoglobin, melanin, and flavins exhibit minimal natural fluorescence in the NIR range.[2] This results in a significantly higher signal-to-noise ratio, allowing for clearer and more sensitive detection of the target molecule.[3]

Cyanine dyes, particularly the heptamethine cyanine Cy7, are workhorses for NIR imaging due to their high extinction coefficients and good fluorescence quantum yields.[1][4][5] The introduction of an alkyne functional group to the Cy7 core structure unlocks its potential for highly specific and stable covalent labeling.

Core Photophysical Properties of Cy7 Alkyne

The performance of any fluorescent probe is dictated by its photophysical characteristics. Cy7 alkyne is a bright and photostable NIR probe, making it a reliable choice for demanding imaging applications.[6] Its fluorescence is notably stable across a wide pH range (pH 4 to 10).[6]

Understanding these properties is crucial for designing experiments, selecting appropriate filter sets for microscopy, and quantifying results.

| Property | Typical Value | Significance in Experimental Design |

| Excitation Maximum (λex) | ~750 - 756 nm[7][8][9][10] | Dictates the optimal wavelength of the laser or light source needed to excite the fluorophore efficiently. |

| Emission Maximum (λem) | ~773 - 779 nm[7][8][9][10] | Determines the ideal detection window and filter set to capture the maximum fluorescence signal. |

| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹[8][11][12] | A measure of how strongly the dye absorbs light at its excitation maximum. A high value indicates a bright fluorophore. |

| Fluorescence Quantum Yield (Φ) | ~0.24 - 0.3[8][10][12] | Represents the efficiency of converting absorbed light into emitted fluorescence. A higher value contributes to brighter signals. |

| Stokes Shift | ~23 nm | The separation between excitation and emission maxima. A larger Stokes shift minimizes spectral overlap and improves signal detection. |

Note: Exact values can vary slightly depending on the specific chemical structure (e.g., presence of sulfo- groups for enhanced water solubility), solvent, and conjugation partner.

The Alkyne Handle: Precision Labeling with Click Chemistry

The terminal alkyne group on Cy7 alkyne is not just a minor modification; it is a gateway to one of the most efficient and bio-orthogonal conjugation reactions available: the azide-alkyne cycloaddition, commonly known as "click chemistry."[13][14] This reaction allows Cy7 alkyne to be covalently attached to any molecule bearing an azide group, forming a highly stable triazole linkage.[15][]

This method is superior to traditional labeling chemistries (e.g., NHS esters) for several reasons:

-

High Specificity: The azide and alkyne groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring that the dye reacts only with its intended partner.[14][17]

-

Biocompatibility: The reaction can be performed in aqueous buffers and even in living cells without disrupting normal biological processes.[14]

-

Efficiency: The reaction is rapid and often proceeds to completion, providing high yields of the desired conjugate.[17][18]

There are two primary variants of this reaction used with Cy7 alkyne:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common form of click chemistry, utilizing a copper(I) catalyst to accelerate the reaction between a terminal alkyne (like Cy7 alkyne) and an azide.[13][19]

-

Mechanism Rationale: The Cu(I) catalyst activates the terminal alkyne, making it highly susceptible to reaction with the azide. A reducing agent, such as sodium ascorbate, is typically included to maintain copper in its active Cu(I) oxidation state.[18]

-

Best Suited For: Labeling purified proteins, oligonucleotides, and other biomolecules in vitro. It is the method of choice for fixed-cell imaging and applications where potential copper toxicity is not a concern.[20]

}

CuAAC Reaction Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed. This reaction uses a strained cyclooctyne (instead of a terminal alkyne) which reacts spontaneously with an azide without the need for a catalyst.[21][22] While Cy7 alkyne itself is used in CuAAC, its azide counterpart (Cy7 azide) is used for SPAAC reactions with alkyne-modified biomolecules.[6][23]

-

Mechanism Rationale: The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with an azide. This eliminates the need for a toxic metal catalyst.[23]

-

Best Suited For: Live-cell imaging and in vivo applications where maintaining cellular health is critical.[21][24][25]

}

SPAAC Reaction (Copper-Free)

Experimental Protocols & Field-Proven Insights

The following protocol provides a robust, self-validating framework for labeling an azide-modified protein with Cy7 alkyne using CuAAC.

Protocol: CuAAC Labeling of an Azide-Modified Protein

1. Reagent Preparation (Critical First Step):

-

Cy7 Alkyne Stock: Prepare a 10 mM stock solution in anhydrous DMSO.[10][12] Insight: Cyanine dyes are susceptible to photobleaching. Prepare the stock solution in a low-light environment and store it at -20°C, protected from light and moisture.[12]

-

Azide-Protein Solution: Prepare the azide-modified protein in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should ideally be 1-2 mg/mL.[26]

-

Catalyst Solution: Prepare a 50 mM stock of Copper(II) Sulfate (CuSO₄) in deionized water.

-

Reducing Agent Solution: Freshly prepare a 500 mM stock of Sodium Ascorbate in deionized water. Causality: Sodium ascorbate is prone to oxidation. Using a freshly prepared solution is essential to ensure the efficient reduction of Cu(II) to the active Cu(I) catalyst.

2. The Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-protein solution with Cy7 alkyne stock. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.

-

Add the Copper(II) Sulfate solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Purification (Self-Validation Step):

-

Rationale: Removing unconjugated Cy7 alkyne is crucial to prevent high background signal and non-specific binding in downstream applications.

-

Method: Use size-exclusion chromatography (e.g., a desalting column like a PD-10) equilibrated with your desired storage buffer (e.g., PBS).

-

Validation: The labeled protein will elute in the initial fractions (appearing as a distinct blue-green colored band), while the smaller, unconjugated dye molecules will be retained longer and elute in later fractions. Successful separation validates the conjugation.

4. Characterization and Storage:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7). This allows for the calculation of protein concentration and the degree of labeling.

-

Store the labeled protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, always protected from light.

}

General Experimental Workflow

Applications in Research and Drug Development

The ability to specifically tag biomolecules with a bright, NIR-emitting probe makes Cy7 alkyne invaluable for numerous applications:

-

In Vivo Imaging: Labeled antibodies, peptides, or nanoparticles can be used to visualize tumors, monitor drug delivery, and track cellular therapies in living animals.[1][][28] The high signal-to-background ratio of Cy7 allows for clear delineation of target tissues.[28][29]

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins or other molecules within fixed or live cells.

-

Flow Cytometry: Quantify cell populations that have been targeted with a Cy7-labeled probe.

Troubleshooting and Advanced Insights

Challenge: Dye Aggregation Heptamethine cyanine dyes have a planar structure and can form aggregates in aqueous solutions, which can lead to fluorescence quenching and altered spectral properties.[5][30][31]

-

Insight & Mitigation:

-

Solvent Choice: While the final reaction is in aqueous buffer, ensure the initial stock of Cy7 alkyne is fully dissolved in an organic solvent like DMSO.[12]

-

Use Sulfo-Cy7: Consider using a sulfonated version of Cy7 alkyne. The charged sulfo groups increase hydrophilicity and significantly reduce aggregation in aqueous buffers.[4][8]

-

Concentration: Work with the lowest effective concentration of the dye during labeling to minimize aggregation-driven quenching.

-

Challenge: Photobleaching Although relatively stable, all fluorophores are susceptible to photobleaching (light-induced degradation) upon intense or prolonged exposure to excitation light.[5]

-

Insight & Mitigation:

-

Minimize Exposure: Always protect dye solutions and labeled conjugates from light.[12] During imaging, use the lowest possible laser power and shortest exposure times that provide an adequate signal.

-

Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent to preserve the signal.

-

Conclusion

Cy7 alkyne is a powerful tool for researchers, offering the deep-tissue imaging capabilities of a near-infrared fluorophore combined with the precision and stability of click chemistry conjugation. By understanding its core photophysical properties, selecting the appropriate reaction strategy (CuAAC vs. SPAAC), and adhering to robust experimental protocols, scientists can effectively harness Cy7 alkyne to visualize and quantify biological processes with exceptional clarity and sensitivity.

References

-

FluoroFinder. (n.d.). Cy7 Dye Profile. Retrieved from [Link]

-

Antibodies.com. (n.d.). Cyanine 7 alkyne (A270182). Retrieved from [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

-

Spandl, J., et al. (2018). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 59(7), 1316-1326. Retrieved from [Link]

-

Laughlin, S. T., et al. (2008). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(48), 9331-9334. Retrieved from [Link]

-

TechNexion. (n.d.). NIR Cameras in Embedded Vision – Advantages and Applications. Retrieved from [Link]

-

Peng, C., et al. (2021). Heptamethine Cyanine–Based Application for Cancer Theranostics. Frontiers in Pharmacology, 12, 709339. Retrieved from [Link]

-

Jurinovich, S., et al. (2016). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C, 120(29), 16346-16357. Retrieved from [Link]

-

Hinz, F. I., et al. (2012). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ChemBioChem, 13(12), 1743-1747. Retrieved from [Link]

-

Specim. (2023). The Importance of Near-Infrared Sensors and Their Typical Applications in Hyperspectral Cameras and Spectral Imaging. Retrieved from [Link]

-

Soriano-López, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5278-5289. Retrieved from [Link]

-

ResearchGate. (n.d.). IVIS imaging of biodistribution of Cyanine 7-labelled CDNs, exosomes.... Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Distribution Behavior of Cyanine Dyes in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (2010). Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]

-

Lallana, E., et al. (2017). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Bioconjugate Chemistry, 28(4), 1184-1189. Retrieved from [Link]

-

Dommerholt, J., et al. (2010). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Journal of Biological Chemistry, 285(45), 34768-34772. Retrieved from [Link]

-

Zhang, M., et al. (2023). Second Near-Infrared (NIR-II) Window for Imaging-Navigated Modulation of Brain Structure and Function. Advanced Healthcare Materials, 12(4), e2202206. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Advanced Science News. (2020). Stable and functional dyes for imaging living subjects. Retrieved from [Link]

-

ResearchGate. (n.d.). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study. Retrieved from [Link]

-

van der Zwaluw, J., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 110-120. Retrieved from [Link]

-

Zhang, T., et al. (2020). DNA Framework-Engineered Assembly of Cyanine Dyes for Structural Identification of Nucleic Acids. ACS Nano, 14(10), 13397-13406. Retrieved from [Link]

-

Rübner, G., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry, 26(61), 13865-13869. Retrieved from [Link]

-

Guo, X., et al. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(II) coordination polymer. Dalton Transactions, 46(46), 16195-16200. Retrieved from [Link]

-

Plachá, D., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(15), 9674-9686. Retrieved from [Link]

-

Muenter, A. A., et al. (1994). Effects of J-Aggregation on the Redox Levels of a Cyanine Dye. The Journal of Physical Chemistry, 98(30), 7349-7352. Retrieved from [Link]

Sources

- 1. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Second Near-Infrared (NIR-II) Window for Imaging-Navigated Modulation of Brain Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. researchgate.net [researchgate.net]

- 17. interchim.fr [interchim.fr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu( ii ) coordination polymer - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10207K [pubs.rsc.org]

- 20. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 28. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ajuronline.org [ajuronline.org]

- 31. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Sulfo-Cyanine7 Alkyne vs. Non-Sulfonated Cy7 Alkyne

Executive Summary

In near-infrared (NIR) fluorescence imaging, the choice between Sulfo-Cyanine7 (Sulfo-Cy7) and Non-Sulfonated Cyanine7 (Cy7) is not merely a matter of preference—it is a decision dictated by solubility mechanics and biocompatibility .

While both fluorophores share nearly identical spectral envelopes (Ex/Em ~750/773 nm), their physicochemical behaviors diverge radically in physiological environments. Sulfo-Cy7 alkyne is engineered with negatively charged sulfonate groups (

This guide dissects the molecular mechanics, selection criteria, and protocols for these two critical reagents.

The Sulfonation Factor: Mechanism & Physics

The primary structural difference lies in the polymethine chain and the indolenine rings. Sulfo-Cy7 possesses sulfonate groups that fundamentally alter its interaction with the solvent shell.

1.1 Solubility & Aggregation

-

Non-Sulfonated Cy7: In aqueous buffers (PBS, HEPES), these planar molecules stack like cards due to strong hydrophobic interactions and Van der Waals forces. This stacking forms H-dimers (face-to-face aggregates), which causes non-radiative energy decay. The result is a drastic drop in quantum yield (fluorescence quenching) and precipitation.

-

Sulfo-Cy7: The sulfonate groups introduce strong electrostatic repulsion between dye molecules. This prevents H-aggregation, maintaining the dye in a monomeric, highly fluorescent state even at higher concentrations in water.

1.2 The "Solvent Shock" Effect

When labeling delicate proteins (e.g., antibodies, enzymes), Non-Sulfonated Cy7 requires dissolution in organic solvents (DMF or DMSO) before addition to the protein. Even small amounts of organic solvent can induce local denaturation or precipitation of sensitive proteins. Sulfo-Cy7 eliminates this risk entirely as it dissolves directly in the reaction buffer.

Comparative Technical Specifications

The following data highlights the physicochemical divergence despite spectral similarity.

| Feature | Sulfo-Cyanine7 Alkyne | Non-Sulfonated Cy7 Alkyne |

| Solubility | High in Water, PBS, HEPES | Insoluble in Water; Soluble in DMF, DMSO, MeOH |

| Aggregation (Aqueous) | Low (Monomeric state maintained) | High (Forms H-aggregates, quenching signal) |

| Excitation Max | 750 nm | 750 nm |

| Emission Max | 773 nm | 773 nm |

| Extinction Coefficient | ~240,000 | ~200,000 - 215,000 |

| Quantum Yield (Aq) | High (due to reduced aggregation) | Low (quenched by aggregation) |

| Molecular Weight | Higher (due to | Lower |

| Cell Permeability | Membrane Impermeable (remains extracellular) | Membrane Permeable (potential intracellular staining) |

Decision Matrix: Selecting the Right Fluorophore

Use this logic flow to determine the correct reagent for your experimental conditions.

Figure 1: Decision logic for selecting between Sulfonated and Non-Sulfonated Cyanine7 Alkyne.

Bioconjugation Protocols: CuAAC Click Chemistry

The alkyne handle on these dyes allows for conjugation to Azide-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Protocol A: Aqueous Labeling (Sulfo-Cy7 Alkyne)

Best for: Antibodies, Proteins, Peptides in physiological buffer.

-

Preparation: Dissolve Sulfo-Cy7 Alkyne directly in water or PBS to a concentration of 1–10 mM.

-

Reaction Mix:

-

Azide-labeled Protein (1 mg/mL in PBS).

-

Sulfo-Cy7 Alkyne (1.5 – 3 molar excess over azide groups).

-

Catalyst Cocktail: Premix

(1 mM final) + THPTA Ligand (5 mM final). Note: THPTA is critical to protect proteins from oxidation. -

Reductant: Add Sodium Ascorbate (5 mM final) to initiate.

-

-

Incubation: 30–60 minutes at Room Temperature (RT) in the dark.

-

Purification: Desalt via Zeba Spin columns or dialysis. Sulfo-Cy7 is easily removed due to high solubility.

Protocol B: Organic/Mixed Labeling (Non-Sulfonated Cy7 Alkyne)

Best for: Small molecules, hydrophobic drugs, peptides in solid-phase synthesis.

-

Solubilization (CRITICAL): Dissolve Non-Sulfonated Cy7 Alkyne in anhydrous DMSO or DMF . Do not add water yet.

-

Reaction Mix:

-

Incubation: 1–4 hours at RT or slightly elevated temperature (37°C), depending on substrate stability.

-

Purification: HPLC or precipitation. Note: Dialysis is often ineffective for removing hydrophobic non-sulfo dye; use gel filtration or HPLC.

In Vivo & Advanced Applications

Why Sulfo-Cy7 Dominates In Vivo Imaging

For live-animal imaging, Sulfo-Cy7 is the gold standard. Its negative charge reduces non-specific binding to serum albumin and cell membranes, allowing for longer circulation times and clearer biodistribution profiles. Non-sulfonated dyes tend to aggregate immediately upon injection or bind non-specifically to hydrophobic pockets in tissues, creating high background noise.

The Niche for Non-Sulfonated Cy7

Non-sulfonated Cy7 is indispensable for nanomedicine . When engineering PLGA or liposomal nanoparticles, researchers often need to encapsulate the dye inside the hydrophobic core to track the particle. Sulfo-Cy7 would leak out or refuse to encapsulate; Non-Sulfonated Cy7 partitions perfectly into the hydrophobic matrix.

References

-

AxisPharm. Sulfo-Cyanine7 Dye: Spectral Properties and Applications. Retrieved from [Link]

Sources

- 1. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 2. interchim.fr [interchim.fr]

- 3. Sulfo-Cyanine7 NHS ester | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

Technical Deep Dive: Cyanine7 Alkyne Physicochemical Profiling & Application

Extinction Coefficient, Quantum Yield, and Bioconjugation Protocols

Executive Summary

Cyanine7 (Cy7) Alkyne represents a critical intersection between Near-Infrared (NIR) imaging physics and bioorthogonal "Click" chemistry. By shifting excitation/emission into the NIR window (700–900 nm), Cy7 derivatives minimize tissue autofluorescence and maximize photon penetration depth. The alkyne modification enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for modular attachment to azido-modified biomolecules (peptides, antibodies, oligonucleotides).[1]

This guide provides the definitive physicochemical data, validated measurement protocols, and mechanistic insights required for high-fidelity imaging applications.

Part 1: Physicochemical Specifications

The optical performance of Cy7 Alkyne is heavily dictated by solvent polarity and structural rigidity. The values below represent the consensus for high-purity commercial standards.

Table 1: Key Optical Properties

| Parameter | Value / Range | Conditions / Notes |

| Extinction Coefficient ( | 200,000 – 240,000 M | Measured at |

| Quantum Yield ( | 0.28 – 0.33 (28-33%) | In Organic Solvents (Ethanol/Methanol/DMSO). |

| Quantum Yield ( | < 0.05 (< 5%) | In Aqueous Buffer (PBS). Critical Note: Cy7 undergoes fluorescence quenching in water due to aggregation and non-radiative decay. |

| Excitation Maximum | 750 nm | Near-Infrared window. |

| Emission Maximum | 773 nm | Stokes shift ~23 nm. |

| Molecular Weight | ~622.28 Da | Varies by counterion (Cl⁻, I⁻, etc.) and specific linker length. |

| Solubility | DMSO, DMF, Alcohols | Hydrophobic. Requires organic co-solvent for aqueous labeling. |

Expert Insight: Do not confuse Cyanine7 Alkyne with Sulfo-Cyanine7 Alkyne. The standard Cy7 Alkyne is hydrophobic. If your application is purely aqueous (no DMSO allowed), you must use the Sulfo- variant, though the spectral properties remain similar.

Part 2: Mechanistic Insight

The NIR Advantage (Polymethine Chain)

Cy7 derives its optical properties from a polymethine bridge containing seven methine groups (-CH=). This extended

-

Benefit: Reduced scattering and minimal background fluorescence from biological tissues.

-

Trade-off: The flexible polymethine chain is susceptible to cis-trans photoisomerization, which competes with fluorescence, lowering quantum yield in non-viscous solvents.[2]

The Click Chemistry Handle (Alkyne)

The terminal alkyne group is inert to native biological functional groups (amines, thiols) but reacts rapidly with azides in the presence of Cu(I).[1][3] This bioorthogonality ensures that the dye does not non-specifically bind to the target protein, a common issue with NHS-ester labeling.

Part 3: Experimental Protocols

Protocol A: Copper-Catalyzed Click Conjugation (CuAAC)

Standard Protocol for labeling Azide-modified Biomolecules.

Reagents Required:

-

Cy7-Alkyne: 10 mM in DMSO.

-

CuSO

: 20 mM in water (Source of Copper).[4] -

Sodium Ascorbate: 100 mM in water (Reductant; prepare fresh).

-

THPTA Ligand: 50 mM in water.

-

Why THPTA? It chelates Cu(I), preventing oxidation to Cu(II) and blocking copper-induced degradation of the fluorophore or protein.

-

Workflow:

-

Premix Catalyst: Mix CuSO

and THPTA in a 1:2 molar ratio. Incubate for 5 minutes. This creates the stable catalytic complex. -

Prepare Reaction: In a microcentrifuge tube, combine:

-

Azide-labeled biomolecule (10–50 µM final conc).

-

Cy7-Alkyne (1.5 – 2.0 molar equivalents relative to azide).

-

Buffer (PBS or HEPES, pH 7–7.5).

-

-

Initiate: Add the CuSO

/THPTA premix (final conc ~100 µM Cu). -

Reduce: Add Sodium Ascorbate (final conc ~500 µM).

-

Incubate: 30–60 minutes at Room Temp, protected from light.

-

Purify: Desalting column (e.g., PD-10) or HPLC to remove excess dye.

Visualizing the Click Mechanism

Caption: The Cu(I)-catalyzed reaction fuses the Cy7-Alkyne and Azide-Biomolecule into a stable triazole linkage.

Protocol B: Measuring Quantum Yield ( )

Method: Relative (Comparative) Slope Method.

Concept:

Critical Rule: Absorbance (Optical Density, OD) must be kept below 0.1 (ideally 0.02–0.[5]05) at the excitation wavelength to avoid inner-filter effects (re-absorption of emitted light).

Step-by-Step:

-

Solvent Prep: Prepare fresh Ethanol (or Methanol) for both sample and standard to ensure high QY.

-

Dilution Series: Prepare 4-5 dilutions for both the Cy7-Alkyne and the Reference Standard.

-

Target Absorbance at 750 nm: 0.02, 0.04, 0.06, 0.08, 0.10.

-

-

Acquisition:

-

Calculation:

-

Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis).

-

Calculate the slope (Gradient) for both.

-

Use the equation:

(Where

-

Visualizing the QY Workflow

Caption: The comparative slope method minimizes concentration errors by utilizing the gradient of multiple data points.

Part 4: Critical Quality Attributes & Troubleshooting

H-Aggregation (The "Blue Shift" Trap)

In aqueous solutions, Cy7 molecules stack like coins (H-aggregates).

-

Symptom: Appearance of a new absorption peak ~600-650 nm (blue-shifted) and drastic loss of fluorescence.

-

Solution: Add organic co-solvents (DMSO/Ethanol) or use the Sulfo- variant. For bioconjugation, ensure the dye is dissolved in DMSO before adding to the aqueous protein mix.

Photobleaching

Cy7 is less photostable than Rhodamine or Cy3.

-

Mitigation: Keep samples in amber tubes. Use antifade mounting media (e.g., ProLong Diamond) if performing microscopy.

Stoichiometry

Using >3 equivalents of Cy7-Alkyne per protein molecule can lead to self-quenching (homo-FRET) on the protein surface. Target a Degree of Labeling (DOL) of 1.0 – 2.0.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[9] [Link]

-

Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

-

Glen Research. THPTA - A Water Soluble Click Ligand. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. confluore.com.cn [confluore.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. glenresearch.com [glenresearch.com]

Precision Flow Cytometry: Cy7 Alkyne Absorption & Click Labeling Guide

Executive Summary

Cy7 Alkyne (Cyanine 7 Alkyne) is a near-infrared (NIR) fluorophore functionalized for bioorthogonal "Click Chemistry" (CuAAC).[1][2] While its absorption maximum peaks at 750 nm , it is frequently utilized in flow cytometry with suboptimal excitation via standard 633 nm or 640 nm Red Lasers due to the scarcity of 750 nm excitation sources. This guide details the photophysical trade-offs, hardware configurations, and precise chemical protocols required to successfully deploy Cy7 Alkyne in high-parameter panels.

Part 1: Photophysical Properties & The "Red Laser" Trade-Off

Spectral Specifications

The absorption profile of Cy7 Alkyne is distinct. Unlike protein-conjugated Cy7 (e.g., PE-Cy7), the small molecule alkyne derivative exhibits a sharp absorbance peak in the NIR window.

| Property | Value | Notes |

| Absorption Maximum | 750 nm | Range: 749–756 nm depending on solvent (MeOH vs. PBS). |

| Emission Maximum | 773 nm | Range: 773–779 nm. |

| Extinction Coefficient | 199,000 M⁻¹cm⁻¹ | High molar absorptivity compensates for suboptimal excitation. |

| Stokes Shift | ~23 nm | Narrow shift requires precise filter sets to avoid bleed-through. |

| Quantum Yield | ~0.3 | Moderate; highly sensitive to microenvironment and rigidity. |

The Excitation Efficiency Problem

Most standard flow cytometers (e.g., BD LSRFortessa™, Beckman Coulter CytoFLEX) lack a 750 nm laser. Researchers must rely on the Red Laser (633/640 nm) .

-

The Physics: Exciting Cy7 at 640 nm targets the "shoulder" of the absorption curve, achieving only ~15–25% of the fluorophore's maximum brightness potential.

-

The Fix: To compensate for low excitation efficiency, you must:

-

Use high-concentration labeling (titrate carefully).

-

Use Sulfo-Cy7 Alkyne to prevent aggregation-induced quenching in aqueous buffers.

-

Maximize detector gain (voltage) while monitoring electronic noise.

-

Part 2: Flow Cytometry Hardware Configuration

To detect Cy7 Alkyne effectively, the optical path must be isolated from overlapping signals like APC-Cy7 or Alexa Fluor 700.

Optical Configuration Diagram (Graphviz)

Figure 1: Standard optical configuration for detecting Cy7 Alkyne using a Red Laser line. Note the requirement for a Longpass dichroic >750 nm to separate Cy7 from APC or Alexa Fluor 647 signals.

Compensation Matrix

Cy7 Alkyne is often used in panels containing APC or APC-Cy7.

-

Spillover into APC Channel: Minimal.

-

Spillover from APC-Cy7: High. APC-Cy7 emits in the same range. Do not use Cy7 Alkyne and APC-Cy7 in the same panel unless you have spectral unmixing capabilities (e.g., Cytek Aurora).

Part 3: Click Chemistry Labeling Protocol (CuAAC)

This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] It is ideal for detecting EdU (proliferation) or azide-tagged glycans.

Critical Safety Note: Copper (Cu) is toxic to cells and quenches GFP/RFP. If multiplexing with fluorescent proteins, use a Copper-Protecting Ligand (THPTA or BTTAA) or perform Click labeling after fixing/imaging if possible (though flow cytometry usually requires fixation first).

Reagents Required[2][3][4][6][7]

-

Cy7 Alkyne (or Sulfo-Cy7 Alkyne): 1-5 mM stock in DMSO.

-

Copper Source: CuSO₄ (100 mM aqueous).

-

Reducing Agent: Sodium Ascorbate (freshly prepared 500 mM).

-

Ligand (Stabilizer): THPTA (tris-hydroxypropyltriazolylmethylamine).

-

Fixative: 4% Paraformaldehyde (PFA).

-

Permeabilization Buffer: 0.1% Triton X-100 or Saponin-based buffer.

Step-by-Step Workflow

-

Fixation & Permeabilization:

-

Fix cells with 4% PFA for 15 min at Room Temperature (RT).

-

Wash 2x with PBS + 1% BSA.[4]

-

Permeabilize with 0.1% Triton X-100 in PBS for 15 min.

-

-

Click Reaction Cocktail Preparation:

-

Prepare immediately before use. Add in this specific order to prevent precipitation:

-

PBS: Balance to final volume.

-

CuSO₄: Final conc. 2 mM.

-

THPTA Ligand: Final conc. 10 mM (Premix CuSO₄ and THPTA before adding to cocktail for best results).

-

Cy7 Alkyne: Final conc. 1–5 µM.

-

Sodium Ascorbate: Final conc. 10 mM (Add last to initiate catalytic potential).

-

-

Labeling:

-

Resuspend cell pellet in the Reaction Cocktail (approx. 500 µL per 10⁶ cells).

-

Incubate for 30 minutes at RT in the dark .

-

-

Wash:

-

Wash 2x with "Click Wash Buffer" (PBS + 1% BSA + 1 mM EDTA). EDTA chelates residual copper which can degrade DNA/fluorophores.

-

Workflow Logic Diagram (Graphviz)

Figure 2: CuAAC Labeling Workflow. The "Chelation Wash" step is critical to prevent copper-induced signal quenching.

Part 4: Troubleshooting & Optimization

Solubility Issues (The "Green Pellet" Phenomenon)

Standard Cy7 Alkyne is hydrophobic. If you observe green precipitates or low signal:

-

Cause: The dye aggregated before reacting.

-

Solution: Switch to Sulfo-Cy7 Alkyne . The sulfonate groups ensure water solubility, allowing the dye to stay in solution during the aqueous click reaction [1].[6]

Stability & Photobleaching

Cy7 is polymethine-based and susceptible to oxidative degradation by ozone and light.

-

Protocol Adjustment: Keep samples covered in foil. Analyze within 4–6 hours of staining. Do not leave samples in fixative overnight after Cy7 labeling if possible.

Tandem Dye Confusion

-

Clarification: Cy7 Alkyne is a single fluorophore. Do not confuse it with PE-Cy7 or APC-Cy7 .

-

Panel Design: If using Cy7 Alkyne, you generally cannot use APC-Cy7. You can use PE-Cy7 if your cytometer has spatially separated Yellow-Green (561 nm) and Red (640 nm) lasers, as PE-Cy7 is excited by the 561 nm laser, while Cy7 Alkyne is excited by the 640 nm laser.

References

Sources

An In-Depth Technical Guide to the Storage, Handling, and Shelf Life of Cyanine7 Alkyne

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the stability and longevity of Cyanine7 (Cy7) alkyne. Adherence to these principles and protocols is essential for ensuring the reagent's performance, leading to reproducible and reliable results in bioconjugation, imaging, and other sensitive applications.

Introduction: The Imperative for Precision in Handling Cy7 Alkyne

Cyanine7 alkyne is a near-infrared (NIR) fluorescent probe engineered for covalent labeling of azide-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] Its utility in demanding applications, particularly in vivo imaging, stems from its bright fluorescence, high extinction coefficient, and emission in a spectral region where biological autofluorescence is minimal.[3][4]

However, the very chemical features that make Cy7 a potent fluorophore—the extended polymethine chain—also render it susceptible to degradation.[5] Likewise, the terminal alkyne group, the key to its reactivity, must be preserved. This guide moves beyond simple temperature recommendations to explain the underlying chemical and physical principles of Cy7 alkyne stability, providing a framework for not just storing, but actively preserving, this critical reagent.

The Chemical Basis of Cy7 Alkyne Instability

Understanding the structure of Cy7 alkyne is fundamental to appreciating its vulnerabilities. The molecule consists of two indolenine rings linked by a heptamethine chain. This conjugated π-system is responsible for its intense absorption and fluorescence properties.[5] The primary pathways of degradation are:

-

Oxidation of the Polymethine Bridge: This is the most significant degradation pathway. The electron-rich polymethine chain is highly susceptible to attack by oxidizing agents, particularly reactive oxygen species (ROS) like singlet oxygen.[6][7] This attack can cleave the conjugated system, resulting in a loss of NIR fluorescence or a hypsochromic shift (a "blueing" of the dye).[6]

-

Photodegradation: Exposure to light, especially high-intensity light or UV, excites the dye to a singlet state. A fraction of these molecules can undergo intersystem crossing to a longer-lived triplet state. This triplet-state dye can react directly with molecular oxygen to generate highly damaging singlet oxygen, initiating a cascade of oxidative degradation.[8][9]

-

Moisture and pH Sensitivity: While the alkyne group is more stable than highly reactive moieties like NHS esters, its integrity is still paramount. Moisture can lead to unwanted side reactions. Furthermore, the stability of cyanine dyes in solution can be pH-dependent. For some cyanine derivatives, pH extremes can accelerate degradation.[10][11]

Core Storage Principles and Recommended Conditions

Proper storage aims to mitigate the degradation factors described above. The recommendations are not arbitrary; they are direct countermeasures to well-understood chemical processes.

Long-Term Storage of Lyophilized Solid

The solid, lyophilized form of Cy7 alkyne is the most stable state for long-term storage.

-

Temperature: -20°C is the standard for reliable long-term storage. [1][12][13][14] Storage at -80°C is also an excellent option and may offer superior protection over multiple years.[15][16][17] Low temperatures drastically reduce the kinetic energy of molecules, slowing the rate of any potential degradation reactions.

-

Light: Store in complete darkness. [1][12][18] The reagent vial should be placed in a secondary container, such as a freezer box, to prevent exposure to light when the freezer door is opened.

-

Atmosphere: Store under desiccated conditions. [1][19][20] The presence of moisture can compromise the reactive alkyne. Upon receipt, ensure the vial cap is tightly sealed. For labs in humid environments, storing the vial inside a larger container with a desiccant is a prudent measure.

Storage of Stock Solutions

Stock solutions, typically prepared in anhydrous DMSO or DMF, are significantly less stable than the lyophilized powder.[1]

-

Temperature: -20°C is suitable for short-term storage (up to 1 month), while -80°C is strongly recommended for longer-term storage (up to 6 months). [17]

-

Aliquoting: This is the most critical practice for preserving stock solutions. [16] Frequent freeze-thaw cycles introduce moisture from the air into the solution and subject the dye to temperature stress. Prepare numerous small-volume, single-use aliquots to avoid compromising the entire stock.

-

Solvent Choice: Use only high-quality, anhydrous grade DMSO or DMF.[21] Water in the solvent will accelerate hydrolysis and degradation.

-

Light and Atmosphere: The same principles as for the solid form apply. Use amber or opaque tubes for aliquots and minimize headspace.[11] After preparing aliquots, purging the vials with an inert gas like argon or dry nitrogen before sealing can further extend shelf life by displacing oxygen and moisture.[12]

Summary of Storage Conditions and Shelf Life

| Form | Temperature | Light Conditions | Atmosphere | Typical Shelf Life |

| Lyophilized Powder | -20°C to -80°C | In the dark | Desiccated | Up to 24 months[1][19] |

| Stock Solution | -20°C | In the dark, aliquoted | Anhydrous, minimal headspace | Up to 1 month[17] |

| Stock Solution | -80°C | In the dark, aliquoted | Anhydrous, inert gas overlay | Up to 6 months[17] |

Note: Shelf life is an estimate and can be affected by handling practices and specific lot-to-lot variability. Always refer to the manufacturer's datasheet.

Experimental Protocols for Optimal Handling

Adherence to strict protocols is a self-validating system that minimizes reagent degradation and ensures experimental reproducibility.

Protocol 1: Handling Upon Receipt

-

Inspect: Upon arrival, check that the vial is sealed and contains a green powder.[1] The product is typically shipped at ambient temperature, which is acceptable for up to 3 weeks.[1][12][19]

-

Equilibrate: Before opening the vial for the first time, allow it to warm to room temperature for at least 20 minutes. [12] Opening a cold vial will cause atmospheric moisture to condense on the powder, severely compromising its stability.

-

Log: Record the date of receipt and the lot number in your lab's reagent database.

-